N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-2-10-11(20-4-3-19-10)5-8(1)17-12-9-6-16-18-13(9)15-7-14-12/h1-2,5-7H,3-4H2,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPIDFNHIONWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C=NN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the benzodioxin ring is activated by electron-withdrawing groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl or aryl halides in the presence of a base like lithium hydride (LiH) in DMF
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies indicate that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting its potential use as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
This compound has shown promising results against a range of microbial strains. For example, it was found effective against both Gram-positive and Gram-negative bacteria in disc diffusion assays. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in medicinal chemistry for optimizing the efficacy of compounds. The presence of the benzodioxin moiety in this compound is believed to enhance its biological activity by stabilizing the compound and facilitating interactions with biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Benzodioxin moiety | Enhances stability and target interaction |
| Pyrazolo[3,4-d]pyrimidine core | Critical for anticancer activity |
| Amino group | Increases solubility and bioavailability |
Case Study 1: Anticancer Screening
A study conducted by Abd El-Salam et al. synthesized various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The derivatives were screened against several cancer cell lines (e.g., MCF7 breast cancer cells) and showed IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .
Case Study 2: Anti-inflammatory Evaluation
In another study focusing on anti-inflammatory properties, this compound was tested in a carrageenan-induced edema model in rats. The results showed a significant reduction in paw swelling compared to control groups treated with conventional anti-inflammatory drugs like Diclofenac® .
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the enzyme being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties and enzyme inhibition.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Used in various organic synthesis reactions.
Acetamide, N-[2-[(2R,3S)-3-(acetylamino)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]: Studied for its potential therapeutic applications.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its combined benzodioxin and pyrazolopyrimidine structure, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research in various scientific fields.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potentials based on recent research findings.
The molecular formula of this compound is , with a molar mass of approximately 419.46 g/mol. The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with pyrazolo[3,4-d]pyrimidine intermediates. For instance, one study described the synthesis of related compounds by reacting 2,3-dihydro-1,4-benzodioxin with various amines under controlled conditions to yield new derivatives with potential pharmacological properties .
Antidiabetic Activity
Recent studies have indicated that compounds containing the 2,3-dihydro-1,4-benzodioxin moiety exhibit inhibitory activity against the enzyme α-glucosidase, which is relevant for managing type 2 diabetes. For example, synthesized derivatives demonstrated weak to moderate inhibitory effects with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) . This suggests that while these compounds are not as potent as established treatments, they may offer a basis for further optimization.
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. A related compound was shown to inhibit the proliferation of human cancer cell lines such as MCF-7 and HeLa with significant efficacy (IC50 values ranging from 0.37 µM to 0.95 µM) . These findings highlight the potential of benzodioxin derivatives as anticancer agents.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets involved in cell signaling pathways. For instance, compounds with similar structures have been identified as inhibitors of vascular endothelial growth factor receptor (VEGFR) activity . This mechanism underpins their antiangiogenic properties and supports their use in cancer therapy.
Research Findings Summary Table
Case Studies
Several case studies have focused on the therapeutic applications of compounds related to N-(2,3-dihydro-1,4-benzodioxin). For example:
- Antidiabetic Study : A series of new compounds were synthesized and evaluated for their α-glucosidase inhibitory activity. The findings indicated that while these compounds showed potential as antidiabetic agents, further modifications are required to enhance their efficacy .
- Cancer Treatment : In vitro studies demonstrated that certain derivatives significantly inhibited cancer cell proliferation and induced apoptosis in HeLa cells. The results suggest that these compounds could serve as leads for developing new anticancer therapies .
Q & A
Q. Key Conditions :
| Reaction Step | Solvent | Catalyst/Temperature | Yield Range |
|---|---|---|---|
| Core Formation | Aqueous NaOH | None, RT | 60-75% |
| Suzuki Coupling | DMF/H₂O | Pd(PPh₃)₄, 80°C | 50-85% |
| Purification | Acetonitrile | Recrystallization | 90-95% Purity |
Advanced: How can structural modifications influence the compound’s kinase inhibition profile?
Methodological Answer :
Structural activity relationship (SAR) studies reveal:
- Core Modifications : Replacing the pyrazolo[3,4-d]pyrimidine core with pyrrolo[2,3-d]pyrimidine (PrP) reduces potency against calcium-dependent kinases (e.g., TgCDPK1) but enhances selectivity for PI3K isoforms .
- Substituent Effects :
- Benzodioxin Position : Electron-donating groups (e.g., methoxy) at the 6-position improve solubility but may reduce target binding .
- Pyrimidine Substitutions : Bulky groups (e.g., cyclopentyl) at the 1-position enhance blood-brain barrier penetration .
Q. Example Data :
| Derivative | Core Structure | Target Kinase (IC₅₀) | Bioavailability (F%) |
|---|---|---|---|
| Compound 25 | Pyrazolo[3,4-d]pyrimidine | TgCDPK1: 12 nM | 28% |
| Compound 28 | PrP Core | TgCDPK1: 85 nM | 45% |
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
Q. Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm, pyrimidine NH₂ at δ 8.1 ppm) .
- IR Spectroscopy : Confirms amine (-NH₂) stretches at ~3400 cm⁻¹ and C-O-C (benzodioxin) at 1250 cm⁻¹ .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 303.32 for C₁₇H₁₃N₅O) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer :
Discrepancies may arise from:
Q. Resolution Strategies :
Standardize Assays : Use recombinant enzymes (vs. cell lysates) for consistent kinase activity measurements.
Control for Metabolites : LC-MS/MS quantifies intact compound vs. metabolites in in vivo studies .
Basic: What methods are recommended for purity analysis and impurity profiling?
Q. Methodological Answer :
- HPLC : Reverse-phase C18 columns (e.g., 95:5 acetonitrile/water) detect impurities at 254 nm .
- TLC : Silica gel plates (ethyl acetate/hexane) monitor reaction progress .
- Elemental Analysis : Confirms %C, %H, %N within ±0.4% of theoretical values .
Advanced: How can computational modeling guide SAR optimization?
Q. Methodological Answer :
Q. Example Output :
| Parameter | Optimal Range | Impact on Activity |
|---|---|---|
| logP | 2.8–3.5 | ↑ Brain Penetration |
| PSA | 70–90 Ų | ↓ Metabolic Clearance |
Basic: What in vitro assays are used to evaluate biological activity?
Q. Methodological Answer :
- Kinase Inhibition : ADP-Glo™ assays quantify ATP consumption (e.g., PI3Kα IC₅₀ = 15 nM) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., PC3 prostate cells, EC₅₀ = 1.2 μM) .
- Receptor Binding : Radioligand displacement (e.g., ³H-androgen receptor competition assays) .
Advanced: What strategies improve in vivo pharmacokinetics and CNS penetration?
Q. Methodological Answer :
Q. Key Metrics :
| Parameter | Unmodified Compound | Prodrug/Nanoformulation |
|---|---|---|
| t₁/₂ (h) | 2.1 | 6.8 |
| Cₘₐₓ (ng/mL) | 120 | 450 |
Basic: How is the compound’s stability assessed under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
